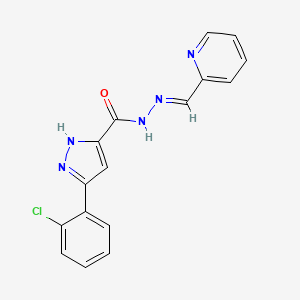
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a pyridylmethyleneamino group
Métodos De Preparación
The synthesis of 3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorophenyl halide.
Formation of the Pyridylmethyleneamino Group: This group can be formed through a condensation reaction between a pyridine derivative and an aldehyde or ketone.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors, and ensuring high yields and purity through purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-4-carboxamide: This compound differs by the position of the carboxamide group on the pyrazole ring.
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
3-(2-chlorophenyl)-N-(2-pyridylmethyleneamino)-1H-pyrazole-5-methylcarboxamide: This compound has a methyl group attached to the carboxamide group.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H12ClN5O |
|---|---|
Peso molecular |
325.75 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN5O/c17-13-7-2-1-6-12(13)14-9-15(21-20-14)16(23)22-19-10-11-5-3-4-8-18-11/h1-10H,(H,20,21)(H,22,23)/b19-10+ |
Clave InChI |
GYURXRSEDUYWHF-VXLYETTFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11670777.png)
![(5E)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11670786.png)
![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B11670802.png)
![N-(3,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11670808.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11670816.png)
![methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate](/img/structure/B11670818.png)
![N'-[4-(methylsulfanyl)benzylidene]isonicotinohydrazide](/img/structure/B11670822.png)
![5-(4-Chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11670825.png)
![methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11670828.png)
![2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole](/img/structure/B11670833.png)
![(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11670840.png)
![3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670852.png)
![3-chloro-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670853.png)
![3-chloro-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670854.png)
